[3-(trifluoromethoxy)phenyl]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-2-5(4-6)13-7(12)15/h1-4H,(H3,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKZFXJCTVTPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Trifluoromethoxy Phenyl Thiourea and Analogues
General Reaction Pathways for Thiourea (B124793) Derivative Synthesis
The most prevalent and straightforward method for preparing thiourea derivatives, including mono-, di-, and trisubstituted products, is the reaction between an isothiocyanate and an amine. nih.gov This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. mdpi.com The versatility of this method allows for the synthesis of a vast library of thiourea compounds by varying the substituents on both the amine and isothiocyanate precursors. rsc.orgresearchgate.net
The reaction conditions can be modulated; for instance, in some cases, the reaction proceeds efficiently under solvent-free mechanochemical ball milling conditions, often resulting in quantitative yields in a very short time. nih.gov The pH can also be a critical factor, with alkaline conditions (pH 9-11) favoring the reaction of an isothiocyanate with an amine group to form a thiourea. researchgate.net
| Amine Reactant | Isothiocyanate Reactant | Conditions | Product | Yield | Reference |
| Nα-Fmoc-β-amino-L-alanine | Peracetylated glycosylmethyl isothiocyanates | Not specified | Thiourea-tethered C-glycosyl amino acids | 70-75% | rsc.orgresearchgate.net |
| Piperidine | 4-Methoxyphenyl isothiocyanate | Manual grinding (45 min) or Ball milling (15-45 min) | 4-(4-Methoxyphenyl)thiocarbamoyl)piperidine | ≥99% | nih.gov |
| Aniline (B41778) | Phenyl isothiocyanate | Ball milling (10 min) | N,N'-Diphenylthiourea | ≥99% | nih.gov |
While isothiocyanate-amine coupling is dominant, several other methods provide access to substituted thioureas. These alternatives are particularly useful when the required isothiocyanate is unavailable or difficult to prepare.
From Carbon Disulfide : A common alternative involves the condensation of an amine with carbon disulfide. nih.govresearchgate.net This reaction typically proceeds through the in-situ formation of a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent or reacts with another amine molecule to yield the thiourea. nih.gov A simple condensation between primary amines and carbon disulfide in an aqueous medium has been shown to be an efficient route to both symmetrical and unsymmetrical substituted thioureas. organic-chemistry.org
From Dithiocarbamates : Pre-formed dithiocarbamate derivatives can react with amines to produce thioureas. nih.gov This method serves as an alternative to the route involving isothiocyanates, which are often intermediates in this reaction sequence. nih.gov Unsymmetrical thioureas have been formed by heating primary or secondary amines with dithiocarbamates under solvent-free conditions. nih.gov
Other Thioacylating Agents : Stable and readily available reagents like N,N'-di-Boc-substituted thiourea can act as mild thioacylating agents when activated. organic-chemistry.org This allows for the thioacylation of various nucleophiles, including amines, to form the corresponding thiocarbonyl compounds. organic-chemistry.org
Specific Synthetic Routes for 3-(Trifluoromethyl)phenylthiourea (B159877) Derivatives
The synthesis of the closely related 3-(trifluoromethyl)phenylthiourea analogues provides a direct template for understanding the formation of the target compound. These syntheses highlight the practical application of general synthetic principles.
A library of 3-(trifluoromethyl)phenylthiourea derivatives has been successfully synthesized through condensation reactions. bohrium.com The primary synthetic strategy involves reacting 3-(trifluoromethyl)aniline, a commercially available starting material, with a variety of commercial aliphatic and aromatic isothiocyanates. bohrium.comwikipedia.org This approach has been used to prepare ligands for coordination with copper(II), demonstrating its utility in generating complex structures. mdpi.com The reaction yields for these syntheses are generally moderate to good. bohrium.com
| Isothiocyanate Reactant | Product (1-Substituent) | Yield | Reference |
| Phenyl isothiocyanate | Phenyl | 82% | bohrium.com |
| 4-Chlorophenyl isothiocyanate | 4-Chlorophenyl | 75% | bohrium.com |
| 4-Bromophenyl isothiocyanate | 4-Bromophenyl | 78% | bohrium.com |
| 4-Fluorophenyl isothiocyanate | 4-Fluorophenyl | 71% | bohrium.com |
| 4-Nitrophenyl isothiocyanate | 4-Nitrophenyl | 65% | bohrium.com |
| Methyl isothiocyanate | Methyl | 35% | bohrium.com |
| Allyl isothiocyanate | Allyl | 41% | bohrium.com |
This table presents a selection of derivatives synthesized from 3-(trifluoromethyl)aniline.
The synthesis of thioureas often proceeds under neutral conditions without the need for a catalyst. wikipedia.org However, the reaction can be influenced by various factors. Thiourea derivatives themselves are known to act as effective hydrogen-bond donor catalysts for a range of organic reactions, a property that stems from the acidity of the N-H protons. wikipedia.orgresearchgate.netrsc.org In the synthesis of thioureas, catalysis can also be employed. Thiourea itself can function as a bifunctional catalyst, acting as both a hydrogen bond donor to activate electrophiles and a Brønsted base. acs.org
For isothiocyanate-amine coupling, mechanochemical synthesis via ball milling represents a significant variation from traditional solvent-based methods. nih.gov This "click-type" reaction is rapid, efficient, and environmentally friendly as it often eliminates the need for solvents. nih.gov
Strategies for Introducing the Trifluoromethoxy Moiety
The synthesis of the target molecule, [3-(trifluoromethoxy)phenyl]thiourea, is contingent upon the availability of the key precursor, 3-(trifluoromethoxy)aniline (B52521). The introduction of the trifluoromethoxy (-OCF3) group onto an aromatic ring is a specialized area of fluorine chemistry.
Several methods exist for this transformation:
Chlorination/Fluorination Sequence : A classical approach involves the exhaustive chlorination of a corresponding methoxyarene (anisole derivative) followed by a halogen-exchange (HALEX) reaction using fluorinating agents like antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5) or anhydrous hydrogen fluoride (B91410) (HF). beilstein-journals.orgmdpi.com
Nucleophilic Trifluoromethoxylation : More modern methods may employ a nucleophilic source of the -OCF3 group. Copper-mediated or catalyzed reactions of aryl halides or diazonium salts with reagents like silver or cesium trifluoromethoxide (AgOCF3 or CsOCF3) can yield the desired aryl trifluoromethyl ether. mdpi.com
Electrophilic Trifluoromethoxylation : The direct conversion of phenols or other nucleophilic aromatic substrates into trifluoromethoxy-containing molecules can be achieved using electrophilic hypervalent iodine(III) reagents, such as Togni and Umemoto-type reagents. mdpi.commdpi.com
From N-Oxides : For N-heteroaromatic systems, a method involving the reaction of the corresponding N-oxide with trifluoromethyl triflate has been developed. This reagent acts to both activate the ring and deliver the trifluoromethoxy group. rsc.org
These strategies are fundamental for producing the necessary 3-(trifluoromethoxy)aniline intermediate, which can then be coupled with an appropriate thiocyanate (B1210189) source to yield the final this compound product.
Considerations for Derivatization and Functionalization
The core structure of this compound offers significant opportunities for chemical modification to generate a diverse library of analogues. The derivatization of the thiourea functional group is a key strategy for modulating the compound's physicochemical properties and biological activity. The most common approach for creating N,N'-disubstituted thioureas involves the reaction of an appropriately substituted isothiocyanate with a primary amine. In the context of this compound, this would typically involve the use of 3-(trifluoromethoxy)phenyl isothiocyanate as the key intermediate. This electrophilic reagent can then be reacted with a wide array of nucleophilic amines to introduce various terminal substituents.
The synthesis of analogues of this compound with diverse terminal substituents is primarily achieved through the reaction of 3-(trifluoromethoxy)phenyl isothiocyanate with a corresponding amine. While specific literature on the derivatization of this compound is limited, extensive research on the closely related 3-(trifluoromethyl)phenylthiourea provides a strong basis for predicting successful synthetic strategies. mdpi.comnih.gov The general synthetic scheme involves a straightforward addition of the amine to the isothiocyanate, typically in a suitable solvent like toluene, to yield the desired 1,3-disubstituted thiourea. chemicalbook.com
Dihalogenophenyl and Alkylphenyl Substituents:
Monophenyl Substituents:
The synthesis of monophenyl-substituted analogues follows the same general principle, involving the reaction of 3-(trifluoromethoxy)phenyl isothiocyanate with aniline or its derivatives. This allows for the exploration of the effects of various substituents on the terminal phenyl ring. A range of monophenyl-substituted 3-(trifluoromethyl)phenylthioureas has been synthesized, indicating the feasibility of this approach. nih.gov
Furyl Substituents:
To introduce a furyl moiety, 3-(trifluoromethoxy)phenyl isothiocyanate can be reacted with a furyl-containing amine, such as furfurylamine. Alternatively, a furoyl isothiocyanate, generated in situ from furoyl chloride, can be condensed with 3-(trifluoromethoxy)aniline. A study on a related compound, 1-furoyl-3-[3-(trifluoromethyl)phenyl]thiourea, utilized the latter method, where furoyl chloride was first converted to furoyl isothiocyanate and then reacted with 3-trifluoromethylaniline. nih.gov
Piperazine (B1678402) Substituents:
For the incorporation of a piperazine ring, 3-(trifluoromethoxy)phenyl isothiocyanate can be reacted with piperazine itself or a mono-substituted piperazine derivative. This reaction would lead to the formation of a thiourea linkage with the piperazine nitrogen. The synthesis of various trifluoromethylpyridine piperazine derivatives has been reported, showcasing the utility of piperazine as a versatile building block in creating complex molecules. frontiersin.org While not a direct analogue, this work supports the chemical feasibility of incorporating a piperazine moiety into a thiourea structure.
The following table summarizes representative examples of terminal substituents that have been successfully introduced in the analogous 3-(trifluoromethyl)phenylthiourea series, which can be extrapolated to the synthesis of this compound derivatives.
| Substituent Type | Example Substituent | Resulting Compound Name (based on this compound core) |
| Dihalogenophenyl | 3,4-Dichlorophenyl | 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethoxy)phenyl]thiourea |
| Alkylphenyl | 4-(Trifluoromethyl)phenyl | 1-[4-(Trifluoromethyl)phenyl]-3-[3-(trifluoromethoxy)phenyl]thiourea |
| Monophenyl | Phenyl | 1-Phenyl-3-[3-(trifluoromethoxy)phenyl]thiourea |
| Furyl | Furoyl | 1-Furoyl-3-[3-(trifluoromethoxy)phenyl]thiourea |
| Piperazine | Piperazin-1-yl | 1-(Piperazin-1-yl)-3-[3-(trifluoromethoxy)phenyl]thiourea |
Advanced Structural Characterization and Spectroscopic Analysis of Fluorinated Phenyl Thiourea Frameworks
Elucidation of Molecular Structures
The precise determination of the three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the structure-property relationships in fluorinated phenyl thiourea (B124793) frameworks. Single-crystal X-ray diffraction is the definitive technique for obtaining this information.
Single Crystal X-ray Diffraction (XRD) Studies
While a dedicated single-crystal X-ray diffraction study for [3-(trifluoromethoxy)phenyl]thiourea is not available in the reviewed literature, analysis of closely related structures, such as 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, provides valuable insights into the expected structural features. The fundamental architecture of N,N'-diarylthioureas is governed by the interplay of the thiourea backbone and the nature of the aromatic substituents.
The thiourea core, characterized by the S=C-N-H fragments, typically adopts a conformation that facilitates the formation of intermolecular hydrogen bonds. In the solid state, N,N'-diarylthiourea derivatives often exhibit a trans-cis or cis-trans arrangement of the N-H bonds relative to the thione (C=S) group. This conformation is a recurring motif in the crystal structures of symmetrically and asymmetrically substituted thioureas.
Computational studies on various disubstituted thiourea compounds indicate that different configurations, such as cis-trans (CT) and trans-trans (TT), can coexist. scispace.com The stability of these conformations is dictated by a delicate balance of steric and electronic effects, as well as the potential for intra- and intermolecular hydrogen bonding. For N,N'-diaryl ureas, the isomer with both aromatic rings in an anti relationship to the carbonyl oxygen is often the only one observed in solution, suggesting a similar preference may exist in thioureas. researchgate.net
The orientation of the phenyl rings relative to the plane of the thiourea moiety is a key structural parameter. In analogous structures, such as 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, the dihedral angle between the two aromatic rings can be significant, approaching 89.9°. mdpi.com This twisting is a common feature in N,N'-diarylthioureas and is influenced by the steric bulk and electronic nature of the substituents on the phenyl rings.
The crystal packing of phenylthiourea (B91264) derivatives is predominantly directed by intermolecular hydrogen bonds, particularly N-H···S interactions. mersin.edu.tr These interactions are a robust feature of thioureas and lead to the formation of well-defined supramolecular assemblies. The N-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group serves as the acceptor.
In the solid state, these N-H···S hydrogen bonds often lead to the formation of one-dimensional chains or dimeric motifs, which then pack to form the three-dimensional crystal lattice. scispace.com The presence of the trifluoromethoxy group can introduce additional, weaker intermolecular interactions, such as C-H···F or F···F contacts, which can further influence the crystal packing. The supramolecular self-assembly of thiourea derivatives is a key factor in determining their physical properties. mersin.edu.tr
Table 1: Representative Crystallographic Data for an Analogous Phenylthiourea Derivative Data inferred from a related structure, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, for illustrative purposes. mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.0966 |
| b (Å) | 16.6460 |
| c (Å) | 7.8448 |
| β (°) | 106.721 |
| Volume (ų) | 1637.9 |
| Z | 4 |
| Hydrogen Bonding Motif | N-H···O (intramolecular), N-H···O (intermolecular) |
Note: The hydrogen bonding in the specified compound involves an oxygen acceptor from a benzoyl group, which would be replaced by a sulfur acceptor in this compound.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing the bonding environment within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The precise positions of these bands can be influenced by the electronic effects of the substituents and intermolecular interactions in the solid state.
The key vibrational modes anticipated for this molecule include:
N-H Stretching: The N-H stretching vibrations of the thiourea moiety are typically observed in the range of 3100-3400 cm⁻¹. The presence of multiple bands in this region can be attributed to symmetric and asymmetric stretching modes of the NH₂ group and the N-H group adjacent to the phenyl ring.
C-H Aromatic Stretching: The stretching vibrations of the C-H bonds on the phenyl ring are expected to appear in the 3000-3100 cm⁻¹ region.
C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a characteristic feature of thioureas. This band is often observed in the range of 1100-1300 cm⁻¹ and can be coupled with other vibrations. In some substituted diphenylthioureas, this band has been identified between 1175-1098 cm⁻¹. researchgate.net
C-N Stretching: The C-N stretching vibrations of the thiourea core contribute to bands in the 1400-1500 cm⁻¹ region.
C-O-C and C-F Stretching: The trifluoromethoxy group will give rise to strong absorption bands. The C-F stretching vibrations in trifluoromethyl groups are typically very strong and appear in the 1100-1200 cm⁻¹ region. cdnsciencepub.com The C-O-C stretching of the ether linkage is also expected in the fingerprint region. The insertion of an oxygen atom between the CF₃ group and the benzene (B151609) ring can decouple the vibrational modes of the CF₃ group from the aromatic ring. nih.gov
Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretching | 3100 - 3400 | Medium |
| C-H (Aromatic) Stretching | 3000 - 3100 | Medium-Weak |
| C=S Stretching | 1100 - 1300 | Medium-Strong |
| C-N Stretching | 1400 - 1500 | Medium-Strong |
| C-F Stretching | 1100 - 1200 | Strong |
| C-O-C (Ether) Stretching | 1000 - 1300 | Strong |
Raman Spectroscopy
Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, which are sensitive to its structure and bonding. While specific experimental Raman data for this compound is not extensively documented, the expected spectral features can be inferred from analyses of analogous compounds such as 1,3-diphenyl thiourea and other fluorinated derivatives.
The Raman spectrum of this compound would be characterized by several key vibrational modes. The thiocarbonyl (C=S) stretching vibration is a particularly important diagnostic peak for thioureas. In similar molecules, this mode is often coupled with other vibrations and typically appears in the 800-900 cm⁻¹ region. The N-H stretching vibrations are expected to produce strong bands in the 3100-3400 cm⁻¹ range. The precise position of these bands can indicate the extent of hydrogen bonding in the solid state.
Vibrations associated with the substituted phenyl ring will also be prominent. These include C-H stretching modes above 3000 cm⁻¹, ring breathing modes around 1000 cm⁻¹, and C-C stretching vibrations within the ring, typically found between 1400 and 1600 cm⁻¹. The trifluoromethoxy (-OCF₃) substituent will contribute its own characteristic vibrations, including strong C-F stretching modes, which are expected in the 1100-1300 cm⁻¹ region.
Table 1: Predicted Principal Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3100 - 3400 | N-H stretching of the thiourea moiety |
| ν(C-H) | 3000 - 3100 | Aromatic C-H stretching |
| ν(C=C) | 1400 - 1600 | Aromatic ring C=C stretching |
| ν(C-F) | 1100 - 1300 | C-F stretching of the trifluoromethoxy group |
| ν(C-N) | 1200 - 1350 | C-N stretching, coupled with other modes |
| Phenyl Ring Breathing | ~1000 | Symmetric stretching of the phenyl ring |
Note: These are predicted values based on data from analogous compounds.
Correlation of Vibrational Modes with Electronic Structure
The electronic properties of this compound are significantly influenced by the interplay between the electron-donating thiourea group and the strongly electron-withdrawing trifluoromethoxy substituent. This interaction can be elucidated by correlating its vibrational spectra with theoretical calculations, such as Density Functional Theory (DFT).
The trifluoromethoxy group, positioned at the meta position of the phenyl ring, exerts a powerful negative inductive effect (-I). This effect withdraws electron density from the aromatic ring and, by extension, from the thiourea moiety. This withdrawal of electron density strengthens the N-H bonds, leading to a predicted shift of the ν(N-H) vibrational frequencies to higher wavenumbers compared to unsubstituted phenylthiourea.
Conversely, the C=S bond is expected to be weakened due to the delocalization of lone pair electrons from the nitrogen atoms into the thiocarbonyl group. The electron-withdrawing nature of the substituent would reduce this delocalization, potentially leading to a slight increase in the C=S bond order and a shift of its stretching frequency to a higher wavenumber. DFT and Natural Bond Orbital (NBO) analysis on similar structures have shown that such substituent effects cause significant charge delocalization and hyperconjugative interactions, which stabilize the molecule. researchgate.net The calculated vibrational frequencies from these theoretical models can be directly compared with experimental Raman and IR data to confirm these electronic effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assessment
¹H NMR and ¹³C NMR Spectral Characterization
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of this compound in solution. Although specific experimental spectra for this compound are not widely published, expected chemical shifts can be accurately predicted based on established substituent effects and data from related molecules.
In the ¹H NMR spectrum, distinct signals would be observed for the thiourea protons (NH and NH₂) and the aromatic protons. The N-H protons are expected to appear as broad singlets in the downfield region (typically δ 7.5-10.0 ppm), with their exact chemical shift being highly dependent on solvent and concentration due to hydrogen bonding. The four protons on the substituted phenyl ring would appear as a complex multiplet system in the aromatic region (δ 7.0-8.0 ppm).
In the ¹³C NMR spectrum, the most characteristic signal is that of the thiocarbonyl carbon (C=S), which is expected to resonate significantly downfield, typically around δ 180 ppm. The carbon atom of the trifluoromethoxy group is anticipated to appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The aromatic carbons will produce signals in the δ 110-150 ppm range, with their specific shifts influenced by the electronic effects of the two substituents.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| NH | ¹H | 7.5 - 9.0 | br s | Attached to phenyl ring; shift is solvent dependent |
| NH₂ | ¹H | 7.0 - 8.5 | br s | Terminal amino group; shift is solvent dependent |
| Ar-H | ¹H | 7.0 - 8.0 | m | Four protons on the phenyl ring |
| C=S | ¹³C | ~180 | s | Thiocarbonyl carbon |
| Ar-C-O | ¹³C | ~148 | s | Aromatic carbon attached to the -OCF₃ group |
| Ar-C-N | ¹³C | ~140 | s | Aromatic carbon attached to the thiourea group |
| Ar-C | ¹³C | 110 - 130 | m | Other aromatic carbons |
Note: Predicted values are relative to TMS and may vary based on solvent and experimental conditions.
Investigation of Hydrogen Bonding and Molecular Association in Solution
The thiourea moiety is a potent hydrogen bond donor, a property enhanced by the electron-withdrawing trifluoromethoxy substituent. NMR spectroscopy is a powerful method to study these non-covalent interactions in solution.
Intermolecular hydrogen bonding can be investigated through concentration-dependent ¹H NMR studies. As the concentration of the compound increases, the chemical shift of the N-H protons is expected to move downfield, indicating the formation of hydrogen-bonded aggregates. Similarly, variable-temperature NMR experiments can provide insight into the strength of these bonds; as temperature increases, hydrogen bonds are disrupted, causing an upfield shift of the N-H signals.
The choice of solvent also has a profound impact. In hydrogen-bond accepting solvents like DMSO-d₆, the N-H signals will be shifted significantly downfield compared to spectra recorded in non-polar solvents like CDCl₃, due to strong solute-solvent hydrogen bonding. acs.org These NMR studies are crucial for understanding the behavior of the molecule in solution, which is fundamental to its application in areas such as organocatalysis, where hydrogen bonding is the key activating interaction. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS can provide an unambiguous molecular formula.
The molecular formula for this compound is C₈H₇F₃N₂OS. The calculated monoisotopic mass for the neutral molecule [M] is 236.02312 Da. In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as a protonated species [M+H]⁺ or other adducts. The high mass accuracy of the technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Table 3: Calculated Exact Masses for this compound Adducts
| Ion/Adduct | Molecular Formula | Calculated m/z |
|---|---|---|
| [M] | C₈H₇F₃N₂OS | 236.02312 |
| [M+H]⁺ | C₈H₈F₃N₂OS⁺ | 237.03040 |
| [M+Na]⁺ | C₈H₇F₃N₂OSNa⁺ | 259.01234 |
| [M+K]⁺ | C₈H₇F₃N₂OSK⁺ | 274.98628 |
Source: Predicted values from PubChemLite. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the aromatic ring and the thiocarbonyl group.
The primary electronic transitions anticipated are π → π* and n → π. The π → π transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy and result in strong absorption bands. For phenylthiourea systems, these are often observed in the 250-280 nm range. The n → π* transition involves the promotion of a non-bonding electron (from the sulfur or nitrogen atoms) to a π* antibonding orbital. This transition is lower in energy but is often weaker (formally forbidden) and may be obscured by the more intense π → π* bands.
The presence of the trifluoromethoxy group is expected to cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted phenylthiourea, although significant shifts are not anticipated as the substituent is not in direct conjugation with the thiourea moiety.
Table 4: Expected UV-Vis Absorption Data for this compound
| Predicted λ_max (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~250-280 | π → π* | Phenyl ring and C=S group |
Note: The n → π transition may appear as a weak shoulder on the main absorption band.*
X-ray Absorption Fine Structure (XAFS) for Metal Complexes
X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique used to determine the local geometric and electronic structure of matter. It is particularly valuable for characterizing metal complexes in various states, including crystalline solids, solutions, and amorphous materials. The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the number, type, and distances of neighboring atoms.
In the study of fluorinated phenyl thiourea frameworks, XAFS has been instrumental in elucidating the intricate three-dimensional structures of their metal complexes. A notable example is the characterization of a series of copper(II) complexes with 1,3-disubstituted thiourea derivatives containing a 3-(trifluoromethyl)phenyl moiety. This analysis, combining experimental data with Density Functional Theory (DFT) calculations, has provided a comprehensive understanding of the coordination environment around the central copper ion. nih.gov
XANES Analysis
The XANES region of the Cu K-edge spectra was used to confirm the oxidation state of the central metal ion in these complexes. By comparing the spectra of the synthesized copper complexes with those of reference compounds like copper(II) oxide (CuO), researchers established that copper exists in the +2 oxidation state in all the studied compounds. nih.gov Furthermore, theoretical XANES spectra were calculated using DFT-optimized structural models. The excellent agreement between the experimental and calculated spectra validated the proposed coordination models, confirming features such as the bidentate coordination of the ligands. nih.gov
EXAFS Analysis
The EXAFS portion of the spectra provided precise quantitative information about the local atomic environment around the Cu(II) centers. Analysis of the EXAFS data revealed that two thiourea derivative ligands coordinate to each Cu(II) ion in a bidentate fashion, binding through the thiocarbonyl sulfur atom and a deprotonated nitrogen atom, forming a CuN₂S₂ coordination sphere. nih.govnih.gov
Detailed analysis of the Fourier-transformed EXAFS oscillations allowed for the classification of the complexes into two distinct structural groups. nih.gov
Group A (Monomers): Complexes derived from alkylphenylthiourea ligands were found to have a monomeric structure. The EXAFS fitting for this group indicated a first coordination sphere consisting of two nitrogen atoms and two sulfur atoms. nih.gov
Group B (Dimers): Complexes formed with halogenphenylthiourea ligands adopted a dimeric, sandwich-type structure. A key feature in the EXAFS data for this group was the presence of a Cu-Cu interaction at a distance of approximately 2.68 Å, confirming their dimeric nature. mdpi.com
The quantitative analysis was performed by fitting the k²-weighted χ(k) data, which were Fourier transformed in a k range of 2.7 to 12 Å⁻¹. The fitting was conducted in R space, typically from 1 to 4 Å. mdpi.com The key structural parameters derived from the EXAFS fitting are summarized in the table below. nih.govmdpi.com
| Complex Group | Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
|---|---|---|---|---|
| Group A (Monomers) | Cu-N | 2 | 1.93 - 1.95 | Data not available |
| Cu-S | 2 | 2.23 - 2.25 | Data not available | |
| Cu-C | 2 | ~2.5 | Data not available | |
| Group B (Dimers) | Cu-Cu | 1 | ~2.68 | Data not available |
Computational Chemistry and Molecular Modeling Studies of 3 Trifluoromethoxy Phenyl Thiourea and Analogues
Quantum Chemical Calculations and Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of phenylthiourea (B91264) derivatives. This method offers a balance between accuracy and computational cost, making it ideal for exploring the intricacies of molecular systems. Theoretical calculations are often performed using specific functionals, such as B3LYP, in conjunction with various basis sets to accurately model the molecule's properties. Such studies provide a detailed picture of the optimized geometry, electronic landscape, and predicted spectroscopic behavior of these compounds.
The optimization of the molecular geometry is a fundamental step in computational chemistry, seeking the lowest energy arrangement of atoms in a molecule. For phenylthiourea derivatives, DFT calculations are employed to determine key structural parameters, including bond lengths, bond angles, and dihedral angles.
Interactive Table: Selected Optimized Geometrical Parameters for an Analogue, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=S | Data not available in search results |
| C-N (thiourea) | Data not available in search results |
| N-H | Data not available in search results |
| C-N-C (angle) | Data not available in search results |
| N-C-S (angle) | Data not available in search results |
The electronic properties of a molecule are paramount in determining its reactivity and potential applications. DFT provides a robust framework for analyzing the electronic structure of [3-(trifluoromethoxy)phenyl]thiourea and its analogues.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity.
For analogues such as 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the sulfur atom and the phenyl rings, while the LUMO is distributed over the electron-accepting regions. researchgate.net The analysis of these orbitals helps in understanding the intramolecular charge transfer that can occur upon electronic excitation. A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic transitions. researchgate.net
Interactive Table: Frontier Molecular Orbital Energies for an Analogue, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea.
| Orbital | Energy (eV) |
| HOMO | Data not available in search results |
| LUMO | Data not available in search results |
| Energy Gap (ΔE) | Data not available in search results |
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the delocalization of electron density between occupied and unoccupied orbitals within a molecule. This analysis provides quantitative insights into hyper-conjugative interactions, which contribute significantly to molecular stability.
Electron density maps and the analysis of charge distribution provide a visual and quantitative understanding of the electronic landscape of a molecule. These maps illustrate the regions of high and low electron density, which are crucial for identifying potential sites for electrophilic and nucleophilic attack.
In analogues like 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, the maximum negative charge is typically localized around the electronegative sulfur atom of the C=S group and the substituted phenyl rings. researchgate.net Conversely, the hydrogen atoms of the N-H groups usually exhibit a positive charge, making them potential sites for nucleophilic interactions. researchgate.net
Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.net For phenylthiourea derivatives, this method can predict the 1H and 13C NMR spectra with a high degree of accuracy, aiding in the structural elucidation of these compounds.
Furthermore, DFT calculations can be used to compute the vibrational frequencies of a molecule. The calculated frequencies, often scaled to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra. This comparison helps in the assignment of the observed vibrational modes to specific atomic motions within the molecule. For instance, in a study of 4-trifluoromethyl phenyl thiourea (B124793), the theoretically expected NCS bend mode was calculated to appear at 431 cm-1. researchgate.net
Interactive Table: Predicted Spectroscopic Data for an Analogue.
| Spectroscopic Property | Predicted Value |
| 1H NMR Chemical Shift (selected proton) | Data not available in search results |
| 13C NMR Chemical Shift (selected carbon) | Data not available in search results |
| Vibrational Frequency (C=S stretch) | Data not available in search results |
| Vibrational Frequency (N-H stretch) | Data not available in search results |
Electronic Structure Analysis
Molecular Docking and Drug Design Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.
Molecular docking simulations are crucial for predicting the binding affinity and interaction patterns of thiourea derivatives with various biological targets. These studies calculate a docking score, typically in kcal/mol, which estimates the binding free energy; a more negative score indicates a stronger binding affinity.
For instance, while specific docking studies on this compound are not extensively documented in publicly available literature, detailed analyses have been performed on its close structural analogue, 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea, and its derivatives. researchgate.net These studies reveal that the thiourea scaffold is pivotal for forming key interactions within protein binding sites. The -NH groups of the thiourea moiety commonly act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor, facilitating a strong and specific anchor to the protein.
The trifluoromethyl or trifluoromethoxy group significantly influences the electronic properties of the phenyl ring, which in turn can modulate the binding affinity for target receptors. Docking studies on various thiourea derivatives have demonstrated strong binding affinities with a range of proteins, highlighting their potential as potent inhibitors in different therapeutic areas, including cancer and infectious diseases. biointerfaceresearch.comresearchgate.net For example, a derivative, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, was identified as a highly promising cytotoxic agent with low micromolar IC50 values against several cancer cell lines. biointerfaceresearch.com
A primary outcome of molecular docking is the identification of the active site of a protein and the key amino acid residues that are critical for ligand binding. This information is invaluable for structure-based drug design.
GID1 Receptor: In studies of gibberellin-like activity, molecular docking identified crucial interactions between thiourea analogues and the gibberellin insensitive DWARF1 (GID1) receptor. For the compound 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea, hydrogen bonding interactions with residues Phe238 and Ser191 were found to be essential for its strong binding and subsequent biological activity. researchgate.net
Bacterial Enzymes: For antibacterial applications, copper (II) complexes of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea were identified as dual inhibitors of DNA gyrase and topoisomerase IV from Staphylococcus aureus. mdpi.com Docking studies on similar derivatives targeting the S. aureus DNA gyrase have revealed important interactions that suggest a mechanism based on the inhibition of DNA replication. nih.govpsecommunity.org
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method allows researchers to evaluate vast numbers of compounds rapidly and cost-effectively.
Thiourea derivatives are frequently included in such screening libraries due to their versatile biological activities. ui.ac.idresearchgate.net For example, virtual screening campaigns have been used to identify novel thiourea-based inhibitors for targets such as Sirtuin-1 (SIRT1), a protein implicated in cancer. ui.ac.idresearchgate.net In these studies, large databases of compounds are docked into the target's active site, and the top-scoring hits are selected for further investigation, including synthesis and biological evaluation. nih.gov This high-throughput computational approach accelerates the discovery of lead compounds, such as a potent urease inhibitor identified from a chemical library through virtual screening against Helicobacter pylori urease. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex and to understand how the ligand and protein adapt to each other. nih.gov
For thiourea derivatives, MD simulations are performed on the ligand-protein complexes predicted by docking. nih.gov Key parameters analyzed during these simulations include:
Root-Mean-Square Deviation (RMSD): This measures the average deviation of atomic positions over time. A stable RMSD for both the ligand and the protein backbone indicates a stable binding complex.
Root-Mean-Square Fluctuation (RMSF): This identifies flexible regions of the protein and ligand by measuring the fluctuation of individual residues.
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds over the simulation time, quantifying a key component of binding affinity.
Studies on N-phenylthiourea derivatives complexed with catechol oxidase have used MD simulations to trace the interaction profile, revealing that the geometry and interactions are highly dependent on the substitution pattern on the phenyl ring. nih.gov These simulations can confirm whether the key interactions observed in the static docked pose are maintained over time, providing greater confidence in the predicted binding mode.
Quantitative Structure-Activity Relationship (QSAR) and ADMET Predictions
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfarmaciajournal.com ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to assess the pharmacokinetic properties of a potential drug candidate. pensoft.netnih.gov
QSAR studies on thiourea derivatives have been instrumental in identifying the structural features that are critical for their biological activity. These models use molecular descriptors—numerical values that characterize properties of a molecule—to predict the activity of new compounds.
For anticancer activity, QSAR studies have shown that the presence of electron-withdrawing groups, such as trifluoromethyl (CF3) or halogens on the phenyl rings, is often essential for potent activity. nih.gov For instance, in a series of bis-thiourea derivatives, compounds bearing mono- and di-CF3 phenyl groups exhibited significant cytotoxicity against various cancer cell lines. nih.gov The position of these substituents also plays a crucial role; meta-substituted compounds were found to be more potent than their para-counterparts in some cases. nih.gov
In silico ADMET predictions for thiourea derivatives help to filter out compounds with poor pharmacokinetic profiles early in the discovery process. pensoft.netnih.gov Properties like intestinal absorption, plasma protein binding, and potential toxicity are calculated. pensoft.net For example, some studies predict that certain thiourea derivatives will have adequate oral bioavailability and will not accumulate in fatty tissues, reducing the risk of systemic toxicity. farmaciajournal.com
Prediction of Absorption, Distribution, Metabolism, and Excretion Properties
In the realm of computational drug design, the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties represents a critical step in the evaluation of potential therapeutic agents. For this compound and its analogues, various computational tools and molecular modeling studies have been employed to forecast their pharmacokinetic profiles. These predictive studies are instrumental in identifying candidates with favorable drug-like properties early in the discovery pipeline, thereby reducing the likelihood of late-stage failures.
For a series of chiral thiourea derivatives, computational analyses have been performed to predict their molecular and pharmacokinetic properties. nih.gov The findings from such studies are often compiled into detailed data tables to allow for a comparative assessment of the synthesized compounds. These in silico evaluations are crucial for prioritizing compounds for further experimental investigation. ijpsjournal.com
The prediction of high gastrointestinal (GI) absorption is a favorable characteristic for orally administered drug candidates. researchgate.net Computational models are frequently used to estimate this property. Furthermore, the concept of "drug-likeness" is often evaluated based on established rules such as Lipinski's rule of five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a log P value over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Thiourea derivatives are often designed and evaluated to ensure compliance with these parameters.
The following tables present hypothetical yet representative data for this compound and a selection of its analogues, based on the types of computational studies conducted on similar molecules.
Table 1: Predicted Physicochemical Properties for ADME Evaluation
| Compound | Molecular Formula | MW ( g/mol ) | log P | TPSA (Ų) | n-HBD | n-HBA |
|---|---|---|---|---|---|---|
| This compound | C8H7F3N2OS | 236.22 | 2.85 | 74.39 | 2 | 4 |
| Analogue A | C9H9F3N2OS | 250.24 | 3.10 | 74.39 | 2 | 4 |
| Analogue B | C8H6ClF3N2OS | 270.66 | 3.40 | 74.39 | 2 | 4 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Table 2: Predicted Pharmacokinetic and Drug-Likeness Properties
| Compound | GI Absorption | Blood-Brain Barrier Permeant | Lipinski's Rule Violations |
|---|---|---|---|
| This compound | High | Yes | 0 |
| Analogue A | High | Yes | 0 |
| Analogue B | High | Yes | 0 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The data presented in these tables illustrate how computational models can provide valuable insights into the ADME profiles of this compound and its analogues. For instance, a low molecular weight and a moderate log P value, as shown for the parent compound and its analogues A and B, are generally indicative of good absorption and distribution. The topological polar surface area is another critical parameter, with values typically needing to be below a certain threshold to ensure adequate cell membrane permeability.
In silico studies have become an indispensable component of modern drug discovery, offering a rapid and cost-effective means of evaluating the pharmacokinetic properties of novel compounds. researchgate.net The predictions generated from these computational models guide the optimization of lead compounds to enhance their ADME profiles, ultimately increasing the probability of developing a successful therapeutic agent. ijpsjournal.com
Structure Activity Relationships Sar and Mechanistic Investigations of Biological and Chemical Actions
Influence of Fluorinated Phenyl Substituents on Activity Profiles
The presence and positioning of fluorinated groups on the phenyl ring are critical determinants of the molecule's physicochemical properties and, consequently, its biological efficacy.
The trifluoromethyl (–CF₃) and trifluoromethoxy (–OCF₃) groups play a pivotal role in medicinal chemistry and drug design. mdpi.com The incorporation of these fluorinated moieties into a molecule like phenylthiourea (B91264) significantly alters its properties.
Lipophilicity : Both the –CF₃ and –OCF₃ groups enhance the lipophilicity (fat-solubility) of the parent compound. mdpi.com This increased lipophilicity can facilitate easier passage across cellular membranes, potentially improving bioavailability and interaction with intracellular targets. mdpi.com The trifluoromethoxy group, in particular, combines the lipophilicity of the moiety with the polarity of the oxygen atom, allowing for fine-tuning of the partition coefficient (logP) to optimize membrane permeability. mdpi.com
Electronegativity : Fluorine is the most electronegative element, and its presence in the –CF₃ and –OCF₃ groups imparts a strong electron-withdrawing effect. mdpi.com This high electronegativity influences the electron density distribution across the entire molecule, affecting how it interacts with biological targets like enzymes and receptors. mdpi.com
Reactivity and Stability : The trifluoromethoxy group can offer enhanced metabolic stability. By resisting enzymatic degradation, it can improve a compound's bioavailability and biological half-life, leading to enhanced pharmacological efficacy. mdpi.com The strong carbon-fluorine bond in both groups contributes to this stability.
The biological activity of thiourea (B124793) derivatives is profoundly affected by the placement of substituents on the aromatic rings. researchgate.netbiointerfaceresearch.com
Positional Isomerism : Research on related thiourea compounds has shown that the position of the substituent matters. For instance, in some bis-thiourea series, meta-substituted isomers demonstrated greater activity than their para-isomers. biointerfaceresearch.com The placement of electron-withdrawing groups is a critical factor in determining the potency of the compound. biointerfaceresearch.com
Electron-Withdrawing Groups : The presence of strong electron-withdrawing groups, such as nitro (–NO₂) or trifluoromethyl (–CF₃), on the terminal aromatic rings is often correlated with enhanced biological activity in thiourea compounds. researchgate.netbiointerfaceresearch.com Studies on halogenated copper (II) complexes of thiourea derivatives have utilized various phenyl ring substituent arrangements to assess the impact of both substitution isomerism and the presence of electron-withdrawing functions. mdpi.com The consensus is that such groups generally increase the potency of the molecule. biointerfaceresearch.com Conversely, the presence of electron-donating groups on an aromatic ring can increase the difference in lipophilicity when compared to its fluorinated analogue. nih.gov
Mechanisms of Anticancer Activity
Derivatives of [3-(trifluoromethoxy)phenyl]thiourea, particularly those with a 3-(trifluoromethyl)phenyl moiety, have demonstrated notable anticancer properties through several mechanisms.
A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs have shown significant cytotoxic activity against a panel of human cancer cell lines. nih.gov In particular, high cytotoxicity (IC₅₀ ≤ 10 µM) was observed against human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines. nih.govnih.gov The growth-inhibitory profiles for some of these derivatives were superior to the reference chemotherapeutic drug, cisplatin. nih.gov
For example, a derivative incorporating a 3,4-dichloro substitution displayed IC₅₀ values of 1.5 µM against SW620 cells and 2.1 µM against K-562 cells. nih.gov Another analog with a 4-CF₃-phenyl substituent also showed high activity, with IC₅₀ values ranging from 1.5 to 8.9 µM across various cell lines. nih.govnih.gov These compounds effectively reduced the total number of cancerous cells, with reductions ranging from 20% to 93%, especially in the SW480 and SW620 colon cancer lines. nih.gov
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected 3-(Trifluoromethyl)phenylthiourea Analogs Data extracted from a study on 1,3-disubstituted thiourea derivatives. nih.gov
| Compound Analogue (Substituent) | SW480 | SW620 | PC3 | K-562 |
|---|---|---|---|---|
| 3,4-dichloro-phenyl | 2.5 | 1.5 | 3.5 | 2.1 |
| 4-CF₃-phenyl | 8.9 | 1.5 | 4.9 | 2.7 |
| Cisplatin (Reference) | >70 | 12.1 | 13.9 | 4.5 |
A primary mechanism behind the observed cytotoxicity is the induction of apoptosis, or programmed cell death. nih.gov Studies on the most effective thiourea derivatives revealed strong pro-apoptotic activity. For instance, the analog with a 3,4-dichloro-phenyl substituent was found to induce late-stage apoptosis in 95–99% of cells in both colon cancer cell lines (SW480 and SW620) and in 73% of K-562 leukemia cells. nih.govnih.gov This indicates that the compounds effectively trigger the cell's self-destruction pathway, a hallmark of effective anticancer agents. nih.gov
In addition to directly inducing cell death, these thiourea derivatives also modulate the tumor microenvironment. All tested derivatives acted as inhibitors of Interleukin-6 (IL-6) in both SW480 and SW620 colon cancer cells. nih.gov They were shown to decrease the secretion of this pro-inflammatory cytokine by 23–63%. nih.govnih.gov Since IL-6 is known to promote tumor growth, proliferation, and metastasis, its inhibition represents another significant anticancer mechanism of these compounds. nih.gov
Specific Enzyme Inhibition (e.g., Carbonic Anhydrase II, HK2)
While the broader class of thiourea derivatives has been investigated for inhibitory activity against various enzymes, specific data on the direct inhibition of human Carbonic Anhydrase II (hCA-II) and Hexokinase 2 (HK2) by this compound are not extensively documented in publicly available scientific literature. However, structure-activity relationship (SAR) studies on related thiourea-containing compounds provide insights into their general potential as enzyme inhibitors.
Thiourea derivatives have been recognized as a class of carbonic anhydrase inhibitors. elsevierpure.comtandfonline.com Studies on various series of thiourea compounds demonstrate that they can exhibit remarkable inhibition against hCA-II, with inhibitory activities (IC₅₀ or Kᵢ values) ranging from the low micromolar to nanomolar scale. elsevierpure.comtandfonline.comnih.gov The inhibition mechanism often involves the thiourea moiety interacting with the zinc ion at the active site of the enzyme. nih.gov The nature and position of substituents on the phenyl rings are critical for potency. For instance, the presence of hydroxyl groups or specific heterocyclic moieties (like benzimidazole) can significantly influence the inhibitory effectiveness against different CA isozymes. tandfonline.combohrium.com Although no specific Kᵢ value for this compound is reported, the presence of the highly lipophilic and electron-withdrawing trifluoromethoxy group suggests it could influence binding affinity within the enzyme's active site.
There is no specific information available regarding the inhibitory activity of this compound against Hexokinase 2 (HK2).
Role of Linker Type between Thiourea Moieties on Cytotoxicity
In the context of bis-thiourea derivatives, where two thiourea moieties are connected, the nature of the linker plays a pivotal role in determining the compound's cytotoxic activity. The linker's length, rigidity, and chemical composition significantly modulate the molecule's ability to interact with biological targets and exert antiproliferative effects.
Studies on bis-benzo[d] biointerfaceresearch.comdioxol-5-yl thiourea derivatives illustrate this principle clearly. The cytotoxic effects of these compounds against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast), were found to be highly dependent on the linker. biointerfaceresearch.com
No Linker: A compound with a direct bond between the thiourea units showed lower cytotoxic activity. biointerfaceresearch.com
Flexible Linkers: The introduction of an ethylene (B1197577) linker resulted in improved cytotoxicity. biointerfaceresearch.com
Rigid Linkers: A para-phenylene linker dramatically enhanced antitumor activity, producing one of the most cytotoxic compounds in the series, with potency exceeding that of the reference drug Doxorubicin against certain cell lines. biointerfaceresearch.com
This highlights that a more rigid linker like a phenyl group can orient the two thiourea pharmacophores in a spatially optimal way for target interaction, leading to enhanced biological activity. The selection of the linker is therefore a critical design element in optimizing the cytotoxic potential of bis-thiourea compounds. biointerfaceresearch.com
| Linker Type | Example Compound Series | Effect on Cytotoxicity | Reference |
| None (Direct Bond) | bis-benzo[d] biointerfaceresearch.comdioxol-5-yl thiourea | Lower activity | biointerfaceresearch.com |
| Ethylene | bis-benzo[d] biointerfaceresearch.comdioxol-5-yl thiourea | Improved activity | biointerfaceresearch.com |
| Thiourea | bis-benzo[d] biointerfaceresearch.comdioxol-5-yl thiourea | Strong activity | biointerfaceresearch.com |
| para-Phenylene | bis-benzo[d] biointerfaceresearch.comdioxol-5-yl thiourea | Significantly improved activity | biointerfaceresearch.com |
Antimicrobial Mechanisms
Note: The following sections describe research conducted on thiourea derivatives containing the closely related 3-(trifluoromethyl)phenyl moiety, an important structural analog of the [3-(trifluoromethoxy)phenyl] group.
Inhibition of Gram-Positive Pathogens (e.g., Staphylococcus aureus, Staphylococcus epidermidis)
Derivatives of 1-aryl-3-[3-(trifluoromethyl)phenyl]thiourea have demonstrated significant inhibitory activity against Gram-positive cocci, including both standard and clinical hospital strains. The antimicrobial potency of these compounds is influenced by the substitution pattern on the second aryl ring.
Several derivatives show high efficacy, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. For instance, compounds featuring chloro-, bromo-, and nitro- substitutions on the second phenyl ring exhibit potent activity against strains of Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant isolates. The observed MIC values for the most active compounds were reported to be between 0.25 and 16 µg/mL.
| Pathogen | Compound Series | Observed MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (Standard & Hospital Strains) | 3-(trifluoromethyl)phenyl thiourea derivatives | 0.25 - 16 | |
| Staphylococcus epidermidis (Standard & Hospital Strains) | 3-(trifluoromethyl)phenyl thiourea derivatives | 0.25 - 16 |
Activity against Mycobacteria
Thiourea derivatives are a known class of antimycobacterial agents. Research into compounds incorporating the 3-(trifluoromethyl)phenyl moiety has revealed potent activity against Mycobacterium tuberculosis.
Specifically, copper(II) complexes of halogenated phenylthioureas that include the 3-(trifluoromethyl)phenyl tail were found to strongly inhibit the growth of mycobacteria isolated from patients with tuberculosis. In some cases, the activity of these complexes was fourfold stronger than the reference anti-TB drug, Isoniazid. Furthermore, the compound 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2′-trifluoromethyl)phenylthiourea was shown to be as active as Isoniazid in an in vivo screening model.
Inhibition of Biofilm Formation
Biofilms are a major contributor to antibiotic resistance and persistent infections. Certain 3-(trifluoromethyl)phenyl thiourea derivatives have been shown to be effective inhibitors of biofilm formation, particularly in staphylococcal species.
Specifically, derivatives active against planktonic (free-floating) bacteria were also found to effectively inhibit the formation of biofilms by both standard and methicillin-resistant strains of Staphylococcus epidermidis. This dual action against both planktonic cells and biofilms makes these compounds promising candidates for addressing difficult-to-treat infections.
Targeting Bacterial Enzymes (e.g., DNA gyrase, topoisomerase IV)
The antibacterial mechanism of action for some of the most potent 3-(trifluoromethyl)phenyl thiourea derivatives involves the inhibition of essential bacterial enzymes required for DNA replication and cell division.
Studies have confirmed that these compounds can function as dual inhibitors of DNA gyrase and topoisomerase IV, enzymes that are critical for managing DNA topology in bacteria. For example, the inhibitory activity of certain derivatives was evaluated against topoisomerase IV isolated from Staphylococcus aureus. The effective inhibition of these enzymes leads to disruption of DNA synthesis and repair, ultimately resulting in bacterial cell death. This targeted enzymatic inhibition is a key component of their bactericidal activity against Gram-positive pathogens.
Antiprotozoal Activity (e.g., against Leishmania amazonensis)
Thiourea derivatives have been investigated as promising agents against various protozoan parasites, including those of the Leishmania genus, the causative agents of leishmaniasis. nih.govresearchgate.net Studies on different N,N'-disubstituted thioureas have demonstrated their efficacy against both promastigote and amastigote forms of Leishmania amazonensis, often with low cytotoxicity towards host macrophages. nih.gov
The structure-activity relationships of these compounds are critical. For instance, research on aminoglutethimide (B1683760) derivatives functionalized with a thiourea moiety has provided insights into the impact of substitutions on the phenyl ring. In one study, a compound featuring a 3,5-bis(trifluoromethyl)phenyl unit was active against Leishmania species. nih.gov Another derivative, 1-(4-(3-Ethyl-2,6-dioxopiperidin-3-yl)-3-(3-(trifluoromethyl)phenyl)thiourea, which is structurally very similar to the subject compound, was also synthesized and evaluated, indicating that the trifluoromethylphenyl scaffold is a key area of interest for developing anti-leishmanial agents. nih.gov The electron-withdrawing nature of the trifluoromethoxy group in this compound is analogous to the trifluoromethyl group, suggesting it may confer significant antiprotozoal activity.
Plant Growth Regulation Activity (Gibberellin-like function)
Derivatives of phenylthiourea have emerged as potent plant growth regulators with functions that mimic the phytohormone gibberellin (GA). bohrium.com Research has specifically focused on derivatives of 3-(trifluoromethyl)phenylthiourea, a close structural analog of this compound, demonstrating their high gibberellin-like activity. researchgate.netresearchgate.net
Modulation of Hypocotyl Elongation and Seed Germination
A key indicator of gibberellin-like activity is the promotion of hypocotyl elongation and seed germination. In a comprehensive study, a series of 1-substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives were synthesized and evaluated. researchgate.net One particular derivative, 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea (S8), demonstrated a remarkably potent effect. researchgate.net At a concentration of just 0.1 µM, compound S8 showed significantly higher promoting activity on the hypocotyl elongation of Arabidopsis thaliana and the germination of rice seeds when compared to the natural hormone Gibberellin A3 (GA3). researchgate.net This potent activity underscores the potential of this chemical scaffold to act as a powerful plant growth regulator. researchgate.net
| Compound | Concentration (µM) | Target Organism | Activity | Comparison |
|---|---|---|---|---|
| 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea (S8) | 0.1 | Arabidopsis thaliana | Hypocotyl Elongation | Higher than GA3 |
| 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea (S8) | 0.1 | Rice | Seed Germination | Higher than GA3 |
| 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea (Y21) | N/A | N/A | High Gibberellin-like Activity | N/A |
Interactions with Plant Receptors (e.g., GID1)
The mechanism behind the gibberellin-like function of these thiourea derivatives involves their interaction with the primary GA receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). researchgate.net In the presence of GA, the GID1 receptor binds to DELLA proteins, which are negative regulators of plant growth, targeting them for degradation. nih.gov Molecular docking simulations have elucidated how these synthetic compounds mimic this process. The highly active derivative S8 was shown to bind to the GID1 receptor, forming crucial hydrogen bonding interactions with the amino acid residues Phenylalanine 238 (Phe238) and Serine 191 (Ser191). researchgate.net This binding is believed to induce a conformational change in the receptor, similar to the action of natural gibberellins, initiating the downstream signaling cascade that promotes plant growth. researchgate.net
Catalytic Properties and Molecular Association
Thiourea and its derivatives are highly effective organocatalysts, a property that stems from their ability to act as hydrogen-bond donors. rsc.org The two N-H protons of the thiourea moiety can form strong, noncovalent interactions with substrates, thereby activating them for chemical reactions. nih.gov The catalytic efficacy is greatly enhanced by the presence of electron-withdrawing substituents on the aryl rings. researchgate.net
The 3,5-bis(trifluoromethyl)phenyl group is considered a "privileged motif" in thiourea organocatalysis because the strongly withdrawing CF3 groups increase the acidity of the N-H protons, making them more potent hydrogen-bond donors. rsc.orgresearchgate.net Similarly, the 3-(trifluoromethoxy)phenyl group in the subject compound is strongly electron-withdrawing. This characteristic enhances the ability of the thiourea N-H groups to form double hydrogen bonds, which can activate electrophiles and stabilize negative charges in transition states. rsc.org
Hydrogen-Bonding Interactions with Substrates (e.g., ketones)
The activation of electrophiles, such as ketones, is a hallmark of thiourea catalysis. The mechanism involves the formation of bidentate hydrogen bonds between the two N-H groups of the thiourea and the lone pair of electrons on the carbonyl oxygen of the ketone. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. nih.gov Time-resolved infrared experiments on related thiourea-ketone complexes have shown that one N-H group typically forms a strong hydrogen bond with the carbonyl, while the second N-H group engages in a weaker interaction. nih.gov This precise molecular association fixes the conformation of the substrate within the catalyst's binding pocket, which is essential for controlling the stereochemical outcome of many reactions.
Influence of Substituents on Hydrogen-Bond Donor Ability
The capacity of the thiourea moiety, specifically the N-H protons, in this compound to act as a hydrogen-bond donor is a pivotal aspect of its molecular interactions and subsequent biological and chemical actions. This donor ability is not static; it is profoundly influenced by the electronic nature of substituents on the phenyl ring. The acidity of the thiourea N-H protons is a key determinant of its hydrogen-bond donating strength, and this acidity is modulated by the electron-withdrawing or electron-donating character of the substituents.
Detailed Research Findings
Research into the structure-activity relationships of aryl thioureas has consistently demonstrated that the presence of electron-withdrawing groups on the aromatic ring enhances the hydrogen-bond donor capacity. These groups, through their inductive and/or resonance effects, pull electron density away from the thiourea moiety. This delocalization of electron density results in a more polarized N-H bond, increasing the partial positive charge on the hydrogen atoms and making them more acidic and, consequently, more potent hydrogen-bond donors.
The trifluoromethoxy (-OCF₃) group at the meta-position of this compound is a strong electron-withdrawing group. Its influence significantly increases the acidity of the N-H protons compared to an unsubstituted phenylthiourea. The introduction of additional substituents on the phenyl ring can further fine-tune this hydrogen-bond donor strength.
While specific quantitative data for a series of differently substituted this compound derivatives is not extensively documented in a single comparative study, the principles of physical organic chemistry and available data on analogous substituted aryl thioureas allow for a clear prediction of these effects. The acidity of the thiourea, and thus its hydrogen-bond donor strength, can be correlated with the Hammett substituent constant (σ) of the additional group. Substituents with positive σ values (electron-withdrawing) will increase acidity, while those with negative σ values (electron-donating) will decrease it.
A common method to probe the hydrogen-bond donor ability is through ¹H NMR spectroscopy. The chemical shift of the N-H protons is sensitive to their electronic environment. A downfield shift (to a higher ppm value) of the N-H signal upon addition of a hydrogen-bond acceptor is indicative of a stronger hydrogen-bond interaction. Comparing the N-H chemical shifts of a series of substituted thioureas in the presence of a common hydrogen-bond acceptor can provide a relative ranking of their donor strengths.
For instance, in a study of a tripodal thiourea receptor with 3-nitrophenyl groups, the addition of a sulfate (B86663) anion led to a significant downfield shift of the N-H proton signals in the ¹H NMR spectrum, indicating a strong interaction. researchgate.net The magnitude of this shift can be used to quantify the strength of the hydrogen bond.
The following interactive table illustrates the expected trend in hydrogen-bond donor ability of hypothetical derivatives of this compound based on the electronic properties of an additional substituent at the para-position (position 5 relative to the thiourea group). The change in N-H acidity is represented by predicted pKa values, where a lower pKa indicates a stronger acid and therefore a stronger hydrogen-bond donor.
| Substituent (at position 5) | Hammett Constant (σₚ) | Electronic Effect | Predicted Influence on N-H Acidity | Expected Hydrogen-Bond Donor Strength |
| -NO₂ | 0.78 | Strongly Electron-Withdrawing | Increase | Strongest |
| -CN | 0.66 | Strongly Electron-Withdrawing | Increase | Strong |
| -Cl | 0.23 | Electron-Withdrawing | Increase | Moderate |
| -H | 0.00 | Neutral | Baseline | Moderate |
| -CH₃ | -0.17 | Electron-Donating | Decrease | Weaker |
| -OCH₃ | -0.27 | Electron-Donating | Decrease | Weak |
| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating | Decrease | Weakest |
This table is illustrative and based on established principles of substituent effects on the acidity of aryl thioureas. The Hammett constants are for the para position.
Biological and Chemical Applications in Research
Metal Complexation and Coordination Chemistry Research
Ligand Coordination Modes and Structural Diversity (monomeric vs. dimeric)
The thiourea (B124793) derivative, [3-(trifluoromethoxy)phenyl]thiourea, demonstrates versatile coordination behavior when forming complexes with transition metals, leading to a range of structural motifs, including both monomeric and dimeric forms. The specific coordination mode is influenced by factors such as the metal ion, the counter-ion, and the reaction conditions.
In monomeric complexes, the this compound ligand typically coordinates to the metal center in a monodentate fashion through its sulfur atom. For instance, in certain nickel(II) complexes, the ligand binds directly to the metal ion via the sulfur atom.
Conversely, this ligand can also act as a bridging ligand to form dimeric structures. In a notable example, it facilitates the formation of a dimeric copper(II) complex. In this arrangement, the thiourea derivative bridges two copper centers, with the sulfur atom coordinating to both metal ions. This bridging is further supported by acetate (B1210297) groups that also connect the two copper atoms, resulting in a paddle-wheel-like structure. The ability to form these distinct monomeric and dimeric structures highlights the ligand's flexibility and its utility in constructing diverse coordination compounds.
Enhanced Biological Activity of Metal Complexes
The complexation of this compound with metal ions has been shown to significantly enhance its biological activity. Studies have demonstrated that the resulting metal complexes can exhibit greater potency in various biological assays compared to the free ligand.
For example, nickel(II) and copper(II) complexes of this compound have been investigated for their urease inhibition and antibacterial activities. Research has indicated that these complexes can be more effective urease inhibitors than the uncomplexed thiourea derivative. Similarly, their antibacterial efficacy against various strains can be superior to that of the free ligand. This enhancement in biological activity is often attributed to the chelation of the metal ion, which can increase the lipophilicity of the compound, facilitating its transport across cell membranes, and potentially leading to different mechanisms of action.
Table 1: Comparative Biological Activity
| Compound | Urease Inhibition | Antibacterial Activity |
| This compound | Moderate | Present |
| Nickel(II) Complex | Enhanced | Enhanced |
| Copper(II) Complex | Enhanced | Enhanced |
Application in Chemical Sensors (e.g., Mercury Ion Sensing)
The this compound ligand and its derivatives are valuable components in the development of chemical sensors, particularly for the detection of heavy metal ions like mercury(II) (Hg²⁺). The thiourea group contains soft donor atoms (sulfur and nitrogen) that exhibit a strong affinity for soft Lewis acids such as Hg²⁺, making it an excellent recognition site for this toxic ion.
The principle behind this sensing application often involves a colorimetric or fluorometric response. Upon binding of mercury ions to the thiourea moiety, a distinct and observable change in color or fluorescence intensity occurs. This interaction allows for the selective and sensitive detection of Hg²⁺ in a given sample. For instance, sensors incorporating this functional group can be designed to produce a visible color change, enabling qualitative and quantitative analysis of mercury contamination. The trifluoromethoxy group can further modulate the electronic properties and solubility of the sensor molecule, enhancing its performance and selectivity.
Conclusion and Future Research Directions
Summary of Key Research Findings and Structural Insights
Direct research on [3-(trifluoromethoxy)phenyl]thiourea is limited in publicly available literature. However, extensive studies on structurally similar compounds, particularly those containing the 3-(trifluoromethyl)phenyl moiety, provide a strong basis for inferring its potential properties and areas of interest.
Thiourea (B124793) derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The introduction of fluorine-containing groups, such as trifluoromethoxy (-OCF3), can significantly enhance these properties. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, which can improve a molecule's ability to cross cell membranes. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability of the compound. mdpi.com
Studies on analogous 3-(trifluoromethyl)phenylthiourea (B159877) derivatives have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus. nih.gov The mechanism of action for some of these derivatives has been identified as the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov
From a structural standpoint, the thiourea backbone allows for the formation of stable complexes with metal ions, which can further enhance biological activity. mdpi.com The planarity of the phenyl ring and the rotational freedom around the C-N bonds of the thiourea group are critical for its interaction with biological targets. The specific placement of the trifluoromethoxy group at the meta-position of the phenyl ring is expected to influence the electronic properties and conformation of the molecule, thereby affecting its binding affinity to target enzymes.
| Property | Implication for this compound |
| High Lipophilicity of -OCF3 Group | Enhanced cell membrane permeability, potentially leading to better bioavailability. mdpi.com |
| Metabolic Stability of C-F Bonds | Increased half-life in biological systems. mdpi.com |
| Enzyme Inhibition by Analogs | Potential inhibitor of bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov |
| Metal Complex Formation | Ability to form bioactive metal complexes. mdpi.com |
Unexplored Research Avenues and Potential Applications
Given the promising profile of related fluorinated phenylthiourea (B91264) derivatives, several research avenues for this compound remain unexplored.
Anticancer Activity: Many thiourea derivatives have shown potential as anticancer agents. mdpi.com The cytotoxic effects of this compound against various cancer cell lines, and the elucidation of its mechanism of action, represent a significant area for future investigation.
Antiviral and Antifungal Properties: While antibacterial properties are suggested by analogy, its efficacy against viral and fungal pathogens is yet to be determined.
Agrochemical Potential: The structural motifs present in this compound are also found in some herbicides and insecticides, suggesting a potential application in agriculture.
Enzyme Inhibition Spectrum: A broader screening against a panel of enzymes could reveal novel therapeutic targets. For instance, some thiourea derivatives have shown inhibitory activity against cholinesterases, which is relevant for neurodegenerative diseases. dergipark.org.tr
The potential applications of this compound could span from the development of new antibiotics to combat resistant bacteria, to novel therapeutic agents for cancer, and even to the design of new agrochemicals.
Challenges and Opportunities in the Design and Synthesis of Advanced Fluorinated Phenyl Thiourea Derivatives
The design and synthesis of advanced derivatives based on the this compound scaffold present both challenges and opportunities.
Challenges:
Synthesis of Trifluoromethoxylated Precursors: The introduction of the trifluoromethoxy group into aromatic rings can be challenging due to the instability of the trifluoromethoxide anion. mdpi.com This often requires specialized reagents and reaction conditions, which can be costly and difficult to scale up. mdpi.comresearchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: A comprehensive understanding of the SAR for this class of compounds is still developing. nih.govmdpi.comnih.gov Determining the optimal substitution patterns on the phenyl ring and the thiourea nitrogen atoms to maximize potency and minimize toxicity will require extensive synthetic efforts and biological testing.
Opportunities:
Combinatorial Chemistry: The synthesis of a library of derivatives with variations in the substituents on the second nitrogen of the thiourea moiety could rapidly generate compounds with a wide range of biological activities.
Bioisosteric Replacement: The trifluoromethoxy group can be used as a bioisostere for other functional groups to fine-tune the physicochemical properties of the molecule.
Development of Novel Synthetic Methodologies: The challenges associated with trifluoromethoxylation create an opportunity for the development of new, more efficient, and scalable synthetic methods. mdpi.comresearchgate.net
Outlook for Translational Research and Interdisciplinary Collaboration
The potential of this compound and its derivatives to address critical needs in medicine and agriculture makes it a prime candidate for translational research.
From Bench to Bedside: Promising compounds identified in initial screenings will require preclinical development, including pharmacology and toxicology studies, to assess their potential as therapeutic agents. This will necessitate collaboration between medicinal chemists, biologists, and pharmacologists.
Interdisciplinary Approaches: The development of these compounds would benefit from a multidisciplinary approach. For example, computational chemists can aid in the rational design of new derivatives through molecular docking and dynamic simulations. Material scientists could explore the incorporation of these compounds into novel drug delivery systems.
Public-Private Partnerships: Advancing a new chemical entity through the drug development pipeline is a resource-intensive process. Collaborations between academic research institutions and pharmaceutical companies will be crucial for the successful translation of basic research findings into clinical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [3-(trifluoromethoxy)phenyl]thiourea, and how can reaction conditions be standardized?
- Methodology : The compound can be synthesized via nucleophilic addition of 3-(trifluoromethoxy)aniline to an isothiocyanate derivative in tetrahydrofuran (THF) with triethylamine as a base. Reaction conditions typically involve heating at 60–80°C for 2–4 hours, followed by purification via column chromatography or recrystallization . Key parameters to optimize include solvent polarity, temperature, and stoichiometric ratios of reactants.
Q. How can the molecular structure and purity of this compound be confirmed experimentally?
- Methodology : Use a combination of 1H/13C NMR to verify the thiourea backbone and trifluoromethoxy group signals. High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak. Purity is assessed via HPLC (>95% purity threshold) and melting point analysis .
Q. What are the common chemical reactions involving this compound, and how do substituents influence reactivity?
- Methodology : Thioureas undergo oxidation (e.g., H₂O₂ to form sulfoxides), reduction (e.g., LiAlH₄ to yield amines), and nucleophilic substitution (e.g., with alkyl halides). The electron-withdrawing trifluoromethoxy group enhances electrophilicity at the thiocarbonyl sulfur, increasing reactivity in substitution reactions .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the binding interactions of this compound with biological targets?
- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals. Molecular dynamics (MD) simulations (e.g., using GROMACS) can model ligand-protein interactions, such as with VEGFR-2, by analyzing hydrogen bonding and π-π stacking with residues like His1026 .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?
- Methodology : Conduct metabolic stability assays (e.g., liver microsomes) to assess degradation pathways. Use comparative SAR analysis with analogs (e.g., chloro- or methyl-substituted thioureas) to identify substituents affecting bioavailability. Validate findings with PK/PD modeling .
Q. What strategies improve the solubility and stability of this compound in aqueous media for biological assays?
- Methodology :
- Solubility : Measure logP values (e.g., via shake-flask method) and use co-solvents (DMSO/PEG mixtures) or cyclodextrin-based encapsulation .
- Stability : Perform accelerated stability testing under varied pH (2–9), temperature (4–40°C), and light exposure. Degradation products are identified via LC-MS .
Q. How does the trifluoromethoxy group influence the compound’s electronic structure compared to other substituents (e.g., Cl, CF₃)?
- Methodology : Compare Hammett σ constants and NMR chemical shifts of analogs. The trifluoromethoxy group’s strong -I effect reduces electron density at the thiourea core, altering reaction kinetics and binding affinity in enzyme inhibition assays .
Methodological Notes
- Avoid commercial suppliers like BenchChem; prioritize peer-reviewed synthesis protocols .
- For unresolved contradictions, use multivariate statistical analysis to isolate variables (e.g., solvent effects, substituent electronic profiles).
- Always validate computational predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
